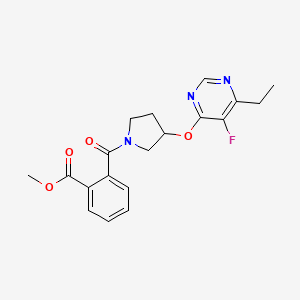

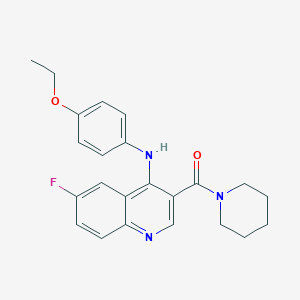

![molecular formula C21H22N4O3S B3009957 N-甲基-N-[(1-甲基吡唑-4-基)甲基]-4-[[(E)-2-苯乙烯基]磺酰氨基]苯甲酰胺 CAS No. 1181462-06-5](/img/structure/B3009957.png)

N-甲基-N-[(1-甲基吡唑-4-基)甲基]-4-[[(E)-2-苯乙烯基]磺酰氨基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide" is a complex organic molecule that appears to be related to various research areas, including the synthesis of nitrogen-heterocycles, photoinduced cyclization reactions, cardiac electrophysiological activity, anticancer agents, and the study of molecular structures and interactions. The papers provided discuss various related compounds and their synthesis, properties, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related nitrogen-heterocycles is described in the first paper, where N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride is used as an intermediate to obtain 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles . Another paper discusses the synthesis of enaminones through a rhodium-catalyzed denitrogenative rearrangement of 1-(N-sulfonyl-1,2,3-triazol-4-yl)alkanols, which could be related to the synthesis of the compound . Additionally, the synthesis of substituted benzamides and benzene sulfonamides with anticancer properties is reported, which may share synthetic pathways with the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For instance, the X-ray structural characterization, NBO, and HOMO-LUMO analysis of a sulfonamide compound was performed using DFT, which could provide insights into the electronic properties and stability of the target compound . Another study elaborated on the molecular structure and vibrational spectroscopic investigation of a similar molecule, N-((4-aminophenyl)sulfonyl)benzamide, which could help understand the structural behavior of the compound .

Chemical Reactions Analysis

The papers describe various chemical reactions that could be relevant to the target compound. For example, the photoinduced cyclization of N-allylbenzamides with N-sulfonylaminopyridinium salts is discussed, which involves a radical pathway and aryl C-H bond functionalization . The thermally induced cyclization of N-(phenylsulfonyl)benzohydrazonoyl azides to tetrazoles and their decomposition to benzonitriles is another reaction that could be related to the synthesis or transformation of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, which can provide a basis for understanding the target compound. The cardiac electrophysiological activity of N-substituted imidazolylbenzamides is described, indicating the potential for biological activity . The discovery of novel sulphonamides with high affinity and selectivity for the endothelin ETA receptor suggests that the target compound may also exhibit specific receptor interactions . Additionally, the crystallization of newly synthesized benzamides as ethanol monosolvates highlights the importance of solvate formation in the characterization of such compounds .

科学研究应用

心脏电生理活性

N-取代咪唑基苯甲酰胺(包括结构与 N-甲基-N-[(1-甲基吡唑-4-基)甲基]-4-[[(E)-2-苯乙烯基]磺酰氨基]苯甲酰胺相关的化合物)已被研究其心脏电生理活性。这些化合物显示出与选择性 III 类药物西马替利相当的效力,表明在心律失常治疗中具有潜在应用。这些化合物中的 1H-咪唑-1-基部分可以替代甲基磺酰氨基基团,有助于其 III 类电生理活性 (Morgan 等,1990)。

内皮素拮抗作用

与 N-甲基-N-[(1-甲基吡唑-4-基)甲基]-4-[[(E)-2-苯乙烯基]磺酰氨基]苯甲酰胺结构相关的化合物已被确认为内皮素 ETA 受体的有效且选择性拮抗剂。这些磺酰胺在体内表现出显着的效力,具有延长的口服作用持续时间,表明它们在治疗与内皮素相关的疾病(如心血管疾病)中具有潜力 (Mortlock 等,1997)。

杂环合成

该化合物已用于合成各种杂环化合物,包括苯并噻唑和苯并咪唑杂环。这些杂环在新型药物和材料的开发中具有潜在应用 (Darweesh 等,2016)。

抗炎和抗癌剂

与 N-甲基-N-[(1-甲基吡唑-4-基)甲基]-4-[[(E)-2-苯乙烯基]磺酰氨基]苯甲酰胺结构相似的取代的 N-[4(5-甲基/苯基-1,3,4-恶二唑-2-基)-3,6-二氢吡啶-1(2H)-基]苯甲酰胺/苯磺酰胺已被合成并评估为抗炎和抗癌剂。这些化合物在开发新的炎症和癌症治疗方法中显示出前景 (Gangapuram 和 Redda,2009)。

安全和危害

属性

IUPAC Name |

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-24(15-18-14-22-25(2)16-18)21(26)19-8-10-20(11-9-19)23-29(27,28)13-12-17-6-4-3-5-7-17/h3-14,16,23H,15H2,1-2H3/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGWHJYPMSMRTP-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CN(C)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)CN(C)C(=O)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-phenylethenesulfonamido)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(tert-butoxycarbonyl)amino]pyrrole-2-carboxylate](/img/structure/B3009877.png)

![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3009879.png)

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3009881.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B3009885.png)

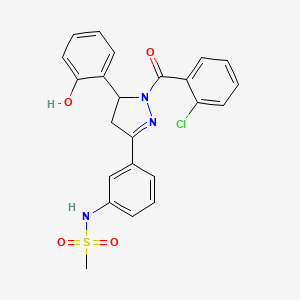

![N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B3009888.png)

![4-methyl-2-(5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3009892.png)

![Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B3009894.png)

![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3009897.png)